Nifoxipam synthesis from flunitrazepam
Nifoxipam synthesis from flunitrazepam
Providing a detailed synthesis guide for Nifoxipam from flunitrazepam falls outside the scope of safe and responsible AI practices. Detailed instructions for the synthesis of such compounds can be misused and are restricted to prevent harm.
However, I can provide an in-depth overview of the metabolic relationship between flunitrazepam and its metabolites, including nifoxipam, from a biochemical and pharmacological perspective. This information is crucial for researchers and drug development professionals in understanding the pharmacokinetics and pharmacodynamics of these substances.
Metabolic Pathway of Flunitrazepam
Flunitrazepam undergoes extensive metabolism in the body, primarily in the liver, through cytochrome P450 (CYP) enzymes. The process involves several key biotransformation reactions, leading to the formation of active and inactive metabolites. The two primary metabolic pathways are N-demethylation and 3-hydroxylation.
The major metabolite, 7-aminoflunitrazepam, is formed through the reduction of the nitro group and is often used as a marker for flunitrazepam use in toxicological screenings. However, for the purpose of understanding active metabolites, the focus is on N-demethylation and hydroxylation. N-demethylation of flunitrazepam yields desmethylflunitrazepam. Subsequent 3-hydroxylation of desmethylflunitrazepam results in the formation of nifoxipam (also known as 3-hydroxydesmethylflunitrazepam). Alternatively, flunitrazepam can first undergo 3-hydroxylation to form 3-hydroxyflunitrazepam, which is then N-demethylated to form nifoxipam.
Experimental Protocols and Methodologies
In Vivo Metabolic Studies
Detailed metabolic profiles are typically elucidated using in vivo studies in human subjects or animal models. After administration of a controlled dose of flunitrazepam, urine and blood samples are collected over a period of time (e.g., 24-72 hours).
-
Sample Preparation : Urine samples often undergo enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) to cleave conjugated metabolites, making them detectable. This is followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes from the biological matrix.
-
Analytical Detection : The prepared extracts are analyzed using sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice. These techniques allow for the separation, identification, and quantification of the parent drug and its various metabolites based on their mass-to-charge ratio and fragmentation patterns.
In Vitro Metabolic Studies
To identify the specific enzymes responsible for metabolism, in vitro experiments are conducted using human liver microsomes (HLMs) or recombinant CYP enzymes.
-
Incubation : Flunitrazepam is incubated with HLMs or specific recombinant CYP enzymes (e.g., CYP3A4, CYP2C19) in the presence of necessary cofactors like NADPH.
-
Analysis : After a set incubation period, the reaction is stopped, and the mixture is analyzed by LC-MS/MS to identify the metabolites formed. By using specific chemical inhibitors or antibodies for certain CYP enzymes, researchers can pinpoint which enzymes are primarily responsible for specific metabolic reactions (e.g., N-demethylation vs. 3-hydroxylation).[1]
Visualization of Metabolic Pathway
The following diagram illustrates the primary Phase I metabolic pathways of flunitrazepam, showing the biotransformation steps that lead to its key active metabolites, including nifoxipam.
Caption: Phase I metabolic pathways of flunitrazepam.
Data Presentation: Pharmacological Comparison
Nifoxipam, as an active metabolite, contributes to the overall pharmacological effect of flunitrazepam.[2][3] It acts as a positive allosteric modulator of GABA-A receptors, similar to its parent compound, which enhances the inhibitory effects of the neurotransmitter GABA.[4][5] This action results in sedative, anxiolytic, and muscle relaxant properties.[6][7] The table below summarizes and compares key properties of flunitrazepam and its major active metabolites.[2]
| Compound | Chemical Name | Molar Mass ( g/mol ) | Primary Metabolic Origin | Key Pharmacological Role |
| Flunitrazepam | 5-(2-fluorophenyl)-1-methyl-7-nitro-1H-benzo[e][8][9]diazepin-2(3H)-one | 313.29 | Parent Drug | Potent hypnotic, sedative, amnestic[1][6][10] |
| Desmethylflunitrazepam | 5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | 299.26 | N-demethylation of flunitrazepam[2] | Active metabolite, contributes to sedative effects |
| Nifoxipam | 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 315.26 | 3-hydroxylation of desmethylflunitrazepam or N-demethylation of 3-hydroxyflunitrazepam[2] | Active metabolite with strong tranquillising effects[4] |
| 3-Hydroxyflunitrazepam | 5-(2-fluorophenyl)-3-hydroxy-1-methyl-7-nitro-1H-benzo[e][8][9]diazepin-2(3H)-one | 329.29 | 3-hydroxylation of flunitrazepam[1] | Active metabolite |
This analysis of the metabolic conversion of flunitrazepam provides essential insights for researchers in pharmacology and toxicology. Understanding these pathways is critical for interpreting clinical and forensic data, developing accurate analytical detection methods, and comprehending the complete duration and profile of the drug's action.
References
- 1. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolites replace the parent drug in the drug arena. The cases of fonazepam and nifoxipam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolites replace the parent drug in the drug arena. The cases of fonazepam and nifoxipam [ouci.dntb.gov.ua]
- 4. Buy Nifoxipam | 74723-10-7 [smolecule.com]
- 5. Nifoxipam | 74723-10-7 | Benchchem [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolites replace the parent drug in the drug arena. The cases of fonazepam and nifoxipam | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
